Fruquintinib

Catalog No.
S528503
CAS No.
1194506-26-7
M.F
C21H19N3O5
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fruquintinib

CAS Number

1194506-26-7

Product Name

Fruquintinib

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Fruquintinib; HMPL013; HMPL 013; HMPL-013.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Description

The exact mass of the compound Fruquintinib is 393.1325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fruquintinib is a small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels. Tumors often hijack this process to grow and spread. By inhibiting VEGFRs, fruquintinib disrupts tumor blood supply, potentially starving cancer cells of oxygen and nutrients they need to survive [].

Pre-clinical Studies and Mechanism of Action

In vitro studies have demonstrated fruquintinib's ability to suppress endothelial cell proliferation and tubule formation, a key step in angiogenesis []. Furthermore, it displayed activity against both VEGFR2, which is critical for blood vessel development, and VEGFR3, involved in lymphatic vessel formation, potentially impacting multiple pathways that tumors exploit for growth [].

Clinical Trials in Metastatic Colorectal Cancer (mCRC)

Fruquintinib has shown promise in clinical trials for mCRC, particularly in patients who have already received standard chemotherapy regimens. The pivotal FRESCO-2 trial, a phase III double-blind study, investigated fruquintinib compared to a placebo in patients with mCRC who had progressed after receiving fluorouracil, oxaliplatin, and irinotecan-based chemotherapy []. The study found that fruquintinib significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo, with a manageable safety profile []. This suggests fruquintinib could be a valuable treatment option for patients with advanced mCRC who have exhausted other therapies.

Fruquintinib is a novel small-molecule compound specifically designed to inhibit the vascular endothelial growth factor receptor (VEGFR) family, which includes VEGFR-1, VEGFR-2, and VEGFR-3. Its chemical structure is identified as 6-[(6,7-Dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide . This compound has been developed primarily for the treatment of metastatic colorectal cancer, particularly in patients who have failed previous therapies .

Fruquintinib's primary mechanism of action involves inhibiting VEGFRs. VEGFRs are receptor tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By blocking VEGFRs, fruquintinib disrupts the signaling cascade that promotes blood vessel formation, starving the tumor of its vital blood supply and hindering its progression [, ].

Fruquintinib functions through a series of chemical interactions that inhibit the phosphorylation of VEGFRs, thereby blocking downstream signaling pathways that promote angiogenesis—the formation of new blood vessels from existing ones. This inhibition is critical in cancer treatment as tumor growth often relies on angiogenesis to supply nutrients and oxygen. Fruquintinib exhibits high selectivity towards the VEGFR family, with low off-target effects on other kinases .

The synthesis of fruquintinib involves several key steps that include the formation of its core quinazoline structure followed by functionalization to introduce the benzofuran moiety and other substituents. Specific synthetic routes typically involve:

  • Formation of the quinazoline ring through cyclization reactions.
  • Introduction of methoxy groups via methylation processes.
  • Coupling reactions to attach the benzofuran carboxamide moiety.
    These methods ensure that the final product retains high purity and bioactivity necessary for therapeutic applications .

Fruquintinib is primarily indicated for use in patients with refractory metastatic colorectal cancer who have previously undergone multiple lines of chemotherapy. It has been approved by regulatory bodies such as the Food and Drug Administration for this indication due to its demonstrated efficacy in clinical trials . Beyond colorectal cancer, ongoing research may explore its potential applications in other malignancies where angiogenesis plays a crucial role.

Interaction studies have shown that fruquintinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, along with non-CYP450 pathways such as sulfation and glucuronidation . Understanding these interactions is vital for predicting potential drug-drug interactions and optimizing therapeutic regimens. Clinical data suggest that food intake does not significantly affect its pharmacokinetics, allowing flexible dosing options .

Fruquintinib belongs to a class of drugs known as VEGFR inhibitors. Below are some similar compounds along with a brief comparison highlighting their unique aspects:

Compound NameMechanism of ActionUnique Features
RegorafenibMulti-kinase inhibitor targeting various pathwaysApproved for multiple cancers; broader kinase inhibition profile
BevacizumabMonoclonal antibody against VEGFTargets VEGF directly rather than its receptors
SorafenibMulti-kinase inhibitor including RAF kinasesPrimarily used for liver and kidney cancers
LenvatinibInhibits multiple receptor tyrosine kinasesEffective in thyroid cancer; broader target range

Fruquintinib's selectivity for VEGFRs distinguishes it from these compounds, making it particularly effective in targeting angiogenesis associated with colorectal cancer while minimizing off-target effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.13247072 g/mol

Monoisotopic Mass

393.13247072 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49DXG3M5ZW

Drug Indication

Fruquintinib is indicated for the treatment of adult patients with metastatic colorectal cancer (mCRC) who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if RAS wild-type and medically appropriate, an anti-EGFR therapy.
Treatment of colorectal carcinoma

Mechanism of Action

Fruquintinib is a small-molecule kinase inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 with IC50 values of 33, 35, and 0.5 nM, respectively

Absorption Distribution and Excretion

The fruquintinib steady-state geometric mean (% coefficient of variation [CV]) maximum concentration (Cmax) is 300 ng/mL (28%) and the area under the concentration-time curve for the dosing interval (AUC0-24h) is 5880 ng∙h/mL (29%) at the recommended dosage. The fruquintinib Cmax and AUC0-24h are dose-proportional across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Fruquintinib steady state is achieved after 14 days with a mean AUC0-24h accumulation of 4-fold. The fruquintinib median (min, max) time to Cmax is approximately 2 hours (0, 26 hours). No clinically significant differences in fruquintinib pharmacokinetics were observed following administration of a high-fat meal (800 to 1000 calories, 50% fat).
Following oral administration of a 5 mg radiolabeled fruquintinib dose, approximately 60% of the dose was recovered in urine (0.5% unchanged) and 30% of the dose was recovered in feces (5% unchanged).
The mean (SD) apparent volume of distribution of fruquintinib is approximately 46 (13) L.
The apparent clearance (SD) of fruquintinib is 14.8 (4.4) mL/min.

Metabolism Metabolites

Fruquintinib is primarily eliminated by CYP450 and non-CYP450 (i.e., sulfation and glucuronidation) metabolism. CYP3A and to a lesser extent CYP2C8, CYP2C9, and CYP2C19 are the CYP450 enzymes involved in fruquintinib's metabolism.

Wikipedia

Fruquintinib

Biological Half Life

The fruquintinib's mean (SD) elimination half-life is approximately 42 (11) hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sun Q, Zhou J, Zhang Z, Guo M, Liang J, Zhou F, Long J, Zhang W, Yin F, Cai H, Yang H, Zhang W, Gu Y, Ni L, Sai Y, Cui Y, Zhang M, Hong M, Sun J, Yang Z, Qing W, Su W, Ren Y. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biol Ther. 2014 Sep 24:0. [Epub ahead of print] PubMed PMID: 25482937.
2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.

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